2-Chlorobutan-1-ol
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Overview
Description
2-Chlorobutan-1-ol is an organic compound with the molecular formula C4H9ClO. It is a chlorinated alcohol, specifically a chlorohydrin, which means it contains both a hydroxyl group (-OH) and a chlorine atom attached to the carbon chain. This compound is used in various chemical reactions and has applications in different fields, including organic synthesis and industrial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Chlorobutan-1-ol can be synthesized through several methods. One common method involves the reaction of 2-butanol with hydrochloric acid (HCl). This reaction proceeds via an SN1 mechanism, where the hydroxyl group of 2-butanol is replaced by a chlorine atom, forming this compound .
Industrial Production Methods
In industrial settings, the production of this compound often involves the chlorination of butanol in the presence of a catalyst. This process ensures high yield and purity of the final product. The reaction conditions, such as temperature and pressure, are carefully controlled to optimize the production process .
Chemical Reactions Analysis
Types of Reactions
2-Chlorobutan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The chlorine atom can be reduced to form butanol.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxide ions, to form butanol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) are employed in substitution reactions.
Major Products Formed
Oxidation: Butanone or butanal, depending on the oxidizing agent and conditions.
Reduction: Butanol.
Substitution: Butanol or other substituted products depending on the nucleophile used.
Scientific Research Applications
2-Chlorobutan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of other chlorinated compounds and alcohols.
Biology: It serves as a reagent in biochemical studies to investigate enzyme mechanisms and metabolic pathways.
Medicine: It is explored for its potential use in pharmaceutical formulations and drug development.
Industry: It is utilized in the production of various chemicals, including solvents and plasticizers
Mechanism of Action
The mechanism of action of 2-chlorobutan-1-ol involves its reactivity due to the presence of both the hydroxyl group and the chlorine atom. The hydroxyl group can participate in hydrogen bonding and nucleophilic substitution reactions, while the chlorine atom can undergo nucleophilic substitution and elimination reactions. These properties make it a versatile compound in chemical synthesis .
Comparison with Similar Compounds
Similar Compounds
1-Chlorobutan-2-ol: A secondary alcohol with a chlorine atom on the second carbon.
Chlorobutanol (1,1,1-Trichloro-2-methylpropan-2-ol): A chlorinated alcohol with three chlorine atoms and a hydroxyl group on a tertiary carbon
Uniqueness
2-Chlorobutan-1-ol is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions. Its combination of a primary alcohol and a chlorine atom makes it particularly useful in organic synthesis and industrial applications .
Properties
IUPAC Name |
2-chlorobutan-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9ClO/c1-2-4(5)3-6/h4,6H,2-3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTOKYBLHOYVORA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CO)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9ClO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
108.57 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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